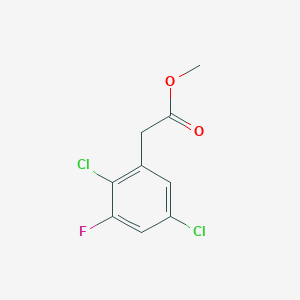

Methyl 2,5-dichloro-3-fluorophenylacetate

説明

Methyl 2,5-dichloro-3-fluorophenylacetate is a halogenated phenylacetate ester with a methyl ester group and substituents at the 2,5- (chloro) and 3- (fluoro) positions on the aromatic ring. Its molecular formula is C₉H₇Cl₂FO₂, with a molecular weight of 237.06 g/mol.

特性

IUPAC Name |

methyl 2-(2,5-dichloro-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(10)4-7(12)9(5)11/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTDIQZXNIWPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation via Aromatic Nucleophilic Substitution

Overview:

This approach utilizes nucleophilic aromatic substitution on a suitably halogenated phenyl precursor.

Preparation of Halogenated Phenylacetate:

Starting from 2,5-dichloro-3-fluorophenol or phenylacetic acid derivatives, halogenation is performed selectively using reagents like N-chlorosuccinimide (NCS) for chlorination and electrophilic fluorination agents such as Selectfluor or DAST.Conversion to Methyl Ester:

The acid is esterified with methyl alcohol under acidic conditions, often using methanol and sulfuric acid, to form methyl 2,5-dichloro-3-fluorophenylacetate.

Research Data:

Patent CN113024390B describes a synthesis of chlorinated trifluoro acetophenone derivatives, which can be adapted for similar aromatic substitution reactions to prepare the phenylacetate core.

Multi-step Synthesis Using Halogenated Intermediates

Overview:

This method involves constructing the aromatic ring with the desired halogenation pattern through multi-step reactions, including Grignard formation, acylation, and halogenation.

Step 1:

Synthesize a halogenated benzene derivative, such as 2,5-dichlorophenyl.Step 2:

React with methyl chloroformate or methyl acetate derivatives to introduce the ester group.Step 3:

Perform fluorination at the 3-position using electrophilic fluorinating agents like Selectfluor, ensuring regioselectivity.Step 4:

Final purification yields this compound.

Research Data:

Patent CN106928044A details the synthesis of fluoro phenylacetic acids via halogenation and acylation steps, which can be adapted for methyl ester formation.

Research Findings and Data Tables

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Halogenation & Esterification | Phenylacetate derivative | Cl2, HF or fluorinating agent, methanol | Low temperature, reflux | Moderate to high | Regioselective halogenation critical |

| Aromatic Nucleophilic Substitution | Halogenated phenol/phenylacetic acid | NCS, Selectfluor, methyl alcohol | Controlled temperature, acid catalysis | Variable | Requires regioselectivity control |

| Multi-step Synthesis | Halogenated benzene intermediates | Grignard reagents, acylation agents, fluorinating agents | Reflux, inert atmosphere | Good | Multi-step, suitable for scale-up |

Notes on Industrial and Laboratory Synthesis

Selectivity:

Achieving regioselectivity at the 2, 5, and 3 positions is crucial, often requiring specific directing groups or reaction conditions.Safety and Cost:

Use of reagents like NCS, fluorinating agents, and strong acids necessitates safety precautions. Cost-effective methods involve using readily available halogen sources and optimizing reaction conditions.Environmental Considerations:

Waste management of halogenated byproducts and solvents is essential for environmentally sustainable synthesis.

Summary of Key Research Findings

- The synthesis of this compound is feasible via multi-step aromatic substitution, halogenation, and esterification.

- Patent literature emphasizes the importance of controlling reaction temperature and reagent equivalents to maximize regioselectivity and yield.

- Adaptation of methods used for similar halogenated phenylacetic acids and trifluoro derivatives provides reliable pathways.

化学反応の分析

Types of Reactions

Methyl 2,5-dichloro-3-fluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichloro-3-fluorophenylacetic acid and methanol.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent (e.g., ethanol) can facilitate the substitution reactions.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives of this compound.

Hydrolysis: 2,5-dichloro-3-fluorophenylacetic acid and methanol.

Oxidation: Oxidized derivatives with additional functional groups.

科学的研究の応用

Methyl 2,5-dichloro-3-fluorophenylacetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 2,5-dichloro-3-fluorophenylacetate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors can influence its activity and effects.

類似化合物との比較

Structural and Halogenation Differences

The table below summarizes key differences between Methyl 2,5-dichloro-3-fluorophenylacetate and its closest analogs:

Key Observations:

Halogen Content and Position: The target compound features two chlorines and one fluorine, contrasting with mono-fluoro analogs (Methyl 2-/3-fluorophenylacetate). Substituent positions significantly alter electronic effects. For example, Ethyl 3,5-dichloro-2-fluorophenylacetate has halogen positions distinct from the target compound, which may influence reactivity in substitution or coupling reactions.

Ester Group Variations :

- The ethyl ester in Ethyl 3,5-dichloro-2-fluorophenylacetate increases molecular weight (251.08 vs. 237.06) and reduces polarity compared to methyl esters. Ethyl esters generally exhibit slower hydrolysis rates, affecting bioavailability and synthetic applications.

Physicochemical Implications: Higher halogenation in the target compound likely increases its molecular density and boiling point compared to mono-fluoro analogs. For instance, Methyl 2-fluorophenylacetate has a molecular weight of 168.16, while the target compound’s weight (237.06) reflects its additional chlorine atoms.

生物活性

Methyl 2,5-dichloro-3-fluorophenylacetate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring. Its molecular formula is C10H8Cl2F O2, with a molecular weight of 247.08 g/mol. The presence of halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biomolecular targets. Preliminary studies suggest that it may act on specific enzymes or receptors involved in metabolic pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting biochemical pathways related to cell signaling and metabolism.

- Receptor Modulation : It could also interact with receptors, potentially modulating physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, contributing to cell death.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a study focusing on breast cancer cell lines, this compound demonstrated promising results by reducing cell viability and promoting apoptosis. The study highlighted the need for further investigation into its mechanism of action and potential therapeutic applications .

- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to key enzymes involved in cancer metabolism, providing insights into its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。